Dby HY Peptide (608-622), mouse

Transplantation immunology Minor histocompatibility antigens Tolerance induction

Dby HY Peptide (608-622), mouse, is a 15-amino acid peptide (NAGFNSNRANSSRSS) derived from the DEAD-box RNA helicase Y (Dby) protein encoded on the mouse Y chromosome. It functions as a male-specific minor histocompatibility antigen (HY epitope) restricted by the MHC class II molecule I-Ab.

Molecular Formula C60H97N25O25
Molecular Weight 1568.6 g/mol
Cat. No. B12381945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDby HY Peptide (608-622), mouse
Molecular FormulaC60H97N25O25
Molecular Weight1568.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C60H97N25O25/c1-25(73-47(98)28(61)15-40(62)91)45(96)72-19-44(95)75-31(14-27-8-4-3-5-9-27)50(101)79-34(18-43(65)94)53(104)82-36(21-87)55(106)80-33(17-42(64)93)51(102)76-29(10-6-12-70-59(66)67)48(99)74-26(2)46(97)78-32(16-41(63)92)52(103)83-37(22-88)56(107)84-35(20-86)54(105)77-30(11-7-13-71-60(68)69)49(100)81-38(23-89)57(108)85-39(24-90)58(109)110/h3-5,8-9,25-26,28-39,86-90H,6-7,10-24,61H2,1-2H3,(H2,62,91)(H2,63,92)(H2,64,93)(H2,65,94)(H,72,96)(H,73,98)(H,74,99)(H,75,95)(H,76,102)(H,77,105)(H,78,97)(H,79,101)(H,80,106)(H,81,100)(H,82,104)(H,83,103)(H,84,107)(H,85,108)(H,109,110)(H4,66,67,70)(H4,68,69,71)/t25-,26-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyDQFKVRRBCAXUFJ-FHYRXMNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dby HY Peptide (608-622), mouse: MHC Class II-Restricted HY Epitope for Transplantation and Immune Tolerance Research


Dby HY Peptide (608-622), mouse, is a 15-amino acid peptide (NAGFNSNRANSSRSS) derived from the DEAD-box RNA helicase Y (Dby) protein encoded on the mouse Y chromosome. It functions as a male-specific minor histocompatibility antigen (HY epitope) restricted by the MHC class II molecule I-Ab [1]. The peptide contains a core DEAD (Asp-Glu-Ala-Asp) box motif characteristic of RNA helicases, and the single phenylalanine serves as an anchor residue for T-cell recognition . As an immunodominant HY epitope, it plays a central role in female anti-male graft rejection and serves as a critical tool for studying transplant tolerance, regulatory T-cell induction, and sex-mismatched allograft responses.

Why Dby HY Peptide (608-622) Cannot Be Substituted with Other HY Peptides or Truncated Variants


Substitution of Dby HY Peptide (608-622) with other HY epitopes or altered peptide ligands leads to fundamentally divergent immunological outcomes. The functional polarity—whether the peptide induces immunization (rejection) or tolerance—is exquisitely sequence-dependent and cannot be extrapolated from in-class homology. For instance, while the MHC class I-restricted HY(Uty) peptide induces prolonged graft survival when pulsed onto dendritic cells, the MHC class II-restricted Dby peptide causes immunization and rejection under identical experimental conditions [1]. Furthermore, single amino acid substitutions within the Dby TCR contact sites convert the wild-type peptide from an immunizing antigen into a tolerance-inducing altered peptide ligand (APL) capable of polarizing T cells toward a regulatory phenotype [2]. Additionally, Dby mRNA is selectively retained in capacitated mouse spermatozoa and is essential for early male zygotic development, whereas the homologous Smcy mRNA is undetectable, demonstrating that even closely related Y-chromosome transcripts cannot functionally substitute [3]. These sequence-specific functional divergences mandate the use of the exact 608-622 sequence for reproducible, interpretable results in transplantation immunology and tolerance studies.

Quantitative Differentiation of Dby HY Peptide (608-622), mouse from Related HY Antigens and Peptide Variants


Functional Dichotomy in Graft Outcome: Dby HY Peptide Induces Immunization Whereas Uty HY Peptide Induces Tolerance

In a syngeneic male skin graft model using female C57BL/6 mice, injection of immature bone marrow-derived dendritic cells (BMDC) pulsed with the MHC class I-restricted HY(Uty) peptide (WMHHNMDLI) induces prolonged graft survival, whereas BMDC pulsed with the MHC class II-restricted Dby HY Peptide (NAGFNSNRANSSRSS) causes immunization and graft rejection comparable to that following injection of male cells [1]. This functional opposition occurs despite both peptides being derived from Y-chromosome-encoded HY antigens.

Transplantation immunology Minor histocompatibility antigens Tolerance induction

Selective Retention of Dby mRNA in Capacitated Spermatozoa vs. Absence of Smcy mRNA

In capacitated mouse spermatozoa, Dby mRNA is selectively retained and localized to the post-acrosome region in nearly half of spermatozoa, whereas transcripts of the control Y-chromosome gene Smcy are not detected [1]. This differential retention has functional consequences for early development.

Reproductive biology Sperm mRNA Zygotic development

Zygotic Development Rate Following Dby mRNA Knockdown vs. Smcy mRNA Control

Microinjection of antisense Dby (as-Dby) into the male pronucleus of mouse zygotes significantly reduces the zygotic development rate compared to antisense Smcy (as-Smcy) injection, demonstrating the essential role of Dby mRNA in early male zygotic development [1].

Embryonic development Antisense knockdown Paternal effect genes

DM-Resistance Distinguishes Dby Epitope from DM-Sensitive MHC Class II Antigens

The Dby epitope (murine DBY) is DM-resistant, meaning its presentation is independent of the peptide editor H2-M (murine HLA-DM) and does not require H2-O for T-cell activation. In contrast, DM-sensitive antigens such as the OVA OT-2 epitope rely on H2-O expression for efficient presentation [1].

Antigen presentation HLA-DM Immunodominance

Predicted MHC Class II Binding Affinity: Wild-Type Dby vs. High-Affinity Variant

NetMHCII 2.2 prediction software calculates the binding affinity of wild-type DBY peptide (extended sequence containing the core epitope) as 158 nM (weak binding), whereas a single amino acid substitution (A10F/N15A) yields a strong binder with 17 nM affinity [1]. This quantitative difference underpins the functional divergence between wild-type and altered peptide ligands.

MHC binding prediction Epitope engineering Immunopeptidomics

Validated Research Applications for Dby HY Peptide (608-622), mouse Based on Quantitative Evidence


Induction of CD4+ T-Cell-Mediated Immunization Against Male Tissues in Female Recipients

Pulsing female bone marrow-derived dendritic cells with Dby HY Peptide (608-622) and injecting into female C57BL/6 mice induces immunization and rejection of syngeneic male skin grafts, establishing a robust model for studying female anti-male minor histocompatibility responses [1]. This application leverages the peptide's unique property as an immunizing (rejection-inducing) HY epitope, contrasting with the tolerance-inducing capacity of Uty peptide under identical conditions [1].

Intranasal Administration for Antigen-Specific Tolerance Induction to Male Grafts

Intranasal administration of Dby HY Peptide (608-622) induces tolerance to male skin grafts and hematopoietic cells in high-responder B6 (H2b) female mice [2]. This tolerance is characterized by upregulation of FoxP3, PD-1, and CTLA4 in HY-specific T cells, indicative of regulatory T-cell induction [2]. The ability of a single MHC class II-restricted peptide to induce tolerance across multiple additional MHC class I and class II epitopes (up to five total) underscores its utility in linked suppression studies [2].

Functional Studies of Paternal mRNA in Early Zygotic Development

Dby mRNA, selectively retained in capacitated mouse spermatozoa, serves as a critical paternal factor in early male zygotic development. Antisense knockdown of Dby mRNA in the male pronucleus reduces zygotic development from 95% to 35.9% compared to Smcy knockdown controls [3]. Researchers investigating sperm-borne mRNA function or paternal effect genes require Dby-specific reagents for in situ hybridization, RT-PCR, or functional knockdown experiments [3].

Design and Validation of Altered Peptide Ligands (APLs) for Transplantation Tolerance

The wild-type Dby HY Peptide (608-622) serves as the essential reference compound for designing and evaluating altered peptide ligands (APLs) that polarize T cells toward regulatory phenotypes. Identification of TCR contact sites within this sequence has enabled the creation of APLs that deliver incomplete signals to naive T cells, securing dominant tolerance to male skin grafts resistant to rejection by naive lymphocytes [4]. The wild-type sequence is required as the comparator for assessing APL efficacy in functional assays.

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